molecular formula C10H11BrO2 B2584430 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol CAS No. 1242314-65-3

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol

Cat. No.: B2584430
CAS No.: 1242314-65-3
M. Wt: 243.1
InChI Key: SYIGVZARUASQPD-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and methoxy groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), organolithium compounds

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Azides, nitriles, various organometallic derivatives

Scientific Research Applications

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is studied for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological mechanisms, research findings, and applications associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a cyclopropanol ring substituted with a brominated methoxyphenyl group. The synthesis typically involves cyclopropanation reactions, where appropriate precursors are reacted under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzymatic activity and receptor function, resulting in diverse biological effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Antimicrobial effects

The exact pathways through which these effects occur remain an area of active research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated through several studies, highlighting its ability to induce cytotoxicity in cancer cell lines. For instance, it has been reported to exhibit significant activity against human cancer cell lines such as:

Cell Line IC50 (µM) Mechanism
HeLa5.2Induces apoptosis via mitochondrial pathways
A5494.29Inhibits proliferation and activates MAPK signaling pathways
HCT1166.0Alters DNA repair mechanisms

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study conducted on A549 lung cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through the activation of ROS production and modulation of the PI3K/Akt pathway .
  • Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to support its potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGVZARUASQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (3M solution in diethyl ether, 54.4 ml) was added at room temperature to a solution of methyl 3-bromo-4-methoxybenzoate (CAS No. 35450-37-4, 10 g) and titanium (IV) isopropoxide (23.9 ml) in THF (100 ml). The reaction mixture was stirred at room temperature overnight. Ethyl acetate and water were added to the reaction mixture and the precipitate was removed through Celite. The organic layer was separated, washed with brine and dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (7.77 g).
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